4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide
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Overview
Description
4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxazolo[4,5-B]pyridine moiety, which is known for its diverse biological activities. The compound’s structure includes a nitro group, which often imparts significant reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Oxazolo[4,5-B]pyridine Moiety: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group is usually achieved through nitration reactions using concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Amines: Formed through the reduction of the nitro group.
Hydroxylamines: Intermediate products in the reduction process.
Substituted Derivatives: Formed through various substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: The compound’s structure may be utilized in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various physiological effects. The oxazolo[4,5-B]pyridine moiety may also play a role in binding to specific targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-naphthamide
- N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide
Uniqueness
The unique combination of the oxazolo[4,5-B]pyridine moiety and the nitrobenzamide structure imparts distinct chemical and biological properties to 4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide
Properties
Molecular Formula |
C21H16N4O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H16N4O4/c1-12-5-8-15(21-24-19-18(29-21)4-3-9-22-19)10-16(12)23-20(26)14-7-6-13(2)17(11-14)25(27)28/h3-11H,1-2H3,(H,23,26) |
InChI Key |
NZEBWHITHAWRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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